molecular formula C20H19Cl3N2O B2615607 (2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1025668-23-8

(2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B2615607
CAS No.: 1025668-23-8
M. Wt: 409.74
InChI Key: ZVPLONNQICYKMP-QPJJXVBHSA-N
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Description

The compound “(2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of a piperazine derivative with a substituted benzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include:

  • Piperazine derivatives
  • Substituted benzaldehydes
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and reaction control
  • Purification steps such as crystallization or chromatography
  • Quality control measures to ensure consistency and safety

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, the compound may be investigated for its potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicine, the compound could be explored as a potential therapeutic agent for various diseases. Its pharmacokinetics, pharmacodynamics, and toxicity profiles would be essential aspects of such research.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique chemical structure could impart desirable properties to these products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies would be required to elucidate these mechanisms, involving techniques such as molecular docking, enzyme assays, and cellular imaging.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the piperazine and benzene rings. This structural feature may confer distinct pharmacological properties compared to other piperazine derivatives. Comparative studies would involve evaluating the biological activities, chemical reactivity, and physical properties of these compounds.

Properties

IUPAC Name

(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N2O/c1-14-2-5-16(21)13-19(14)24-8-10-25(11-9-24)20(26)7-4-15-3-6-17(22)18(23)12-15/h2-7,12-13H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPLONNQICYKMP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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